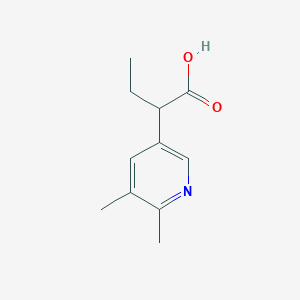
2-(5,6-Dimethylpyridin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dimethylpyridin-3-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with two methyl groups at positions 5 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylpyridin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethylpyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products depending on the substituents introduced .
Scientific Research Applications
2-(5,6-Dimethylpyridin-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histones, leading to changes in chromatin structure and gene transcription . This can result in various biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5,6-Dimethylpyridin-3-yl)butanoic acid include other pyridine derivatives and butanoic acid derivatives. Examples include:
- 4-(6-Methyl-2-oxo-2H-pyran-5-yl)butanoic acid
- Indole derivatives, which also exhibit diverse biological activities
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridine ring, which can confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-(5,6-Dimethylpyridin-3-yl)butanoic acid (also referred to as DMBA) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N1O2
- Molecular Weight : 205.25 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyridine ring substituted with two methyl groups and a butanoic acid side chain.
Biological Activity Overview
Research indicates that DMBA exhibits several biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.
The biological activity of DMBA is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : DMBA may influence neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
- Enzyme Inhibition : Studies suggest that DMBA can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Anti-inflammatory Activity
DMBA has been shown to reduce inflammation in various animal models. A study conducted on rats demonstrated that administration of DMBA significantly decreased paw edema induced by carrageenan, indicating its anti-inflammatory properties.
Analgesic Effects
In addition to its anti-inflammatory activity, DMBA exhibited analgesic effects in pain models. In a formalin test for pain sensitivity, DMBA-treated groups showed reduced licking time compared to control groups, suggesting effective pain relief.
Neuroprotective Potential
Recent research has explored the neuroprotective effects of DMBA against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell lines indicated that DMBA could reduce cell death and promote cell survival under oxidative stress conditions .
Case Studies
| Study | Subject | Findings |
|---|---|---|
| Anti-inflammatory Study | Rats | Significant reduction in paw edema after DMBA treatment. |
| Analgesic Study | Mice | Decreased pain response in formalin test post-DMBA administration. |
| Neuroprotection Study | Neuronal Cell Lines | Reduced oxidative stress-induced cell death with DMBA treatment. |
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(5,6-dimethylpyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-4-10(11(13)14)9-5-7(2)8(3)12-6-9/h5-6,10H,4H2,1-3H3,(H,13,14) |
InChI Key |
WBMHOEKQRLLLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















